molecular formula C37H38N2O6 B14736134 Thalmethine, O-methyl- CAS No. 5979-99-7

Thalmethine, O-methyl-

Cat. No.: B14736134
CAS No.: 5979-99-7
M. Wt: 606.7 g/mol
InChI Key: KWMNYKFCHLBZBH-UHFFFAOYSA-N
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Description

Thalmethine, O-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound is characterized by the presence of a methyl group attached to the oxygen atom, which influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalmethine, O-methyl- typically involves the O-methylation of phenolic compounds. One efficient method for this process uses tetramethylammonium hydroxide (TMAOH) as an alkylating agent under microwave irradiation. This method employs ethanol as a green reaction medium and achieves high yields at temperatures around 120°C . Traditional methods often use toxic methylating agents like methyl iodide or dimethyl sulfate, but the TMAOH method is more environmentally friendly and selective .

Industrial Production Methods

Industrial production of Thalmethine, O-methyl- may involve large-scale O-methylation processes using similar principles as the laboratory methods. The use of microwave-assisted techniques and green solvents can be scaled up to meet industrial demands while maintaining efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Thalmethine, O-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Thalmethine, O-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Thalmethine, O-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalmethine, O-methyl- is unique due to its specific structural configuration and the presence of the O-methyl group, which influences its chemical behavior and potential applications. Its selective reactivity and environmentally friendly synthesis methods further distinguish it from similar compounds.

Properties

CAS No.

5979-99-7

Molecular Formula

C37H38N2O6

Molecular Weight

606.7 g/mol

IUPAC Name

10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene

InChI

InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3

InChI Key

KWMNYKFCHLBZBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC

Origin of Product

United States

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